molecular formula C8H7ClO4 B1167727 BARDAC 208M CAS No. 107028-70-6

BARDAC 208M

Cat. No.: B1167727
CAS No.: 107028-70-6
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Description

BARDAC 208M is a fourth-generation quaternary ammonium compound (QUAT) developed by Lonza Inc., composed of 60% dialkyldimethyl ammonium chloride and 40% alkyldimethyl benzyl ammonium chloride . It is registered under EPA No. 6836-67 and is widely used as a non-rinse disinfectant for hard surfaces, water treatment, and industrial applications like electroplating . Key properties include:

  • Broad-spectrum efficacy: Effective against bacteria (e.g., E. coli, S. aureus), fungi (e.g., C. albicans), viruses, and algae .
  • Hard water tolerance: Maintains efficacy in water with up to 1,100 ppm hardness .
  • Organic soil tolerance: Retains activity even in heavily soiled environments .

Properties

CAS No.

107028-70-6

Molecular Formula

C8H7ClO4

Synonyms

BARDAC 208M

Origin of Product

United States

Chemical Reactions Analysis

Composition and Structural Reactivity

BARDAC® 208M contains four active QACs:

ComponentConcentration (%)CAS Number
Alkyl (C14-50%, C12-40%, C16-10%) dimethyl benzyl ammonium chloride32.068424-95-3
Octyl decyl dimethyl ammonium chloride24.068424-85-1
Dioctyl dimethyl ammonium chloride9.668424-85-1
Didecyl dimethyl ammonium chloride14.47173-51-5

These QACs feature twin hydrophobic alkyl chains and a positively charged nitrogen atom, enabling reactions through electrostatic interactions, hydrophobic binding, and nucleophilic substitution .

Reactions with Anionic Surfactants and Acids

BARDAC® 208M undergoes inactivation or precipitation when exposed to anionic surfactants (e.g., sodium lauryl sulfate) or acids due to charge neutralization:
\text{R}_4\text{N}^++\text{A}^-\rightarrow \text{R}_4\text{N}^+\cdot \text{A}^-\(\text{insoluble complex})
Key findings:

  • Acid Interaction : At pH < 4, protonation of QACs reduces electrostatic binding capacity, diminishing antimicrobial efficacy .

  • Surfactant Competition : Anionic surfactants displace QACs from microbial membranes, forming non-polar aggregates .

Oxidative Degradation Pathways

While specific oxidative breakdown data for BARDAC® 208M is limited, QACs generally degrade via:

  • Photolysis : UV exposure cleaves C-N bonds, yielding tertiary amines and chlorides .

  • Chlorine Reactions : Hypochlorite oxidizes QACs to N-oxides and chloroformamides in water .

Biocidal Action Mechanisms

BARDAC® 208M’s primary reactions occur at microbial cell membranes:

TargetReaction ProcessOutcome
Lipid BilayerHydrophobic insertion and cationic charge disruptionMembrane lysis, leakage of cytoplasmic content
ProteinsDenaturation via electrostatic binding to carboxyl/sulfhydryl groupsEnzyme inhibition, metabolic arrest
Nucleic AcidsIntercalation with DNA/RNA phosphate backboneDisrupted replication and transcription

Environmental Interactions

  • Organic Matter : Soil and proteins reduce efficacy by adsorbing QACs through hydrophobic and ionic interactions .

  • Water Hardness : Divalent cations (Ca²⁺, Mg²⁺) compete for binding sites, lowering antimicrobial activity .

Stability and Decomposition

  • Thermal Stability : Stable up to 100°C; decomposition above 150°C releases alkyl chlorides and tertiary amines .

  • Hydrolysis : Resistant to hydrolysis at neutral pH but degrades in strongly alkaline conditions (>pH 12) .

Synergistic Reactions in Formulations

BARDAC® 208M is often combined with:

  • Alcohols : Ethanol (10% in BARDAC® 208M) enhances lipid solubility and membrane penetration .

  • Chelating Agents : EDTA counteracts water hardness, preserving QAC activity .

Toxicological Interactions

  • Inhalation Hazards : Acidic formulations (pH 4–6) reduce electrostatic binding to lung surfactants, lowering inhalation toxicity .

  • Dermal Absorption : Enhanced by organic solvents like glycols, increasing systemic exposure risks .

Comparison with Similar Compounds

Chemical Composition and Structure

Compound Chemical Composition Chain Type Active Concentration
BARDAC 208M 60% dialkyldimethyl ammonium chloride + 40% alkyldimethyl benzyl ammonium chloride Composite dual-chain 80%
BARDAC 2280 Didecyldimethyl ammonium chloride Dual-chain 50–80%
Barquat MB50 Alkyldimethyl benzyl ammonium chloride Single-chain 50%
Spectradyne (20%) Chlorhexidine gluconate Bisbiguanide 20%

Sources:

Efficacy Data

Organism This compound (Concentration/Time) BARDAC 2280 (Concentration/Time) Barquat MB50 (Concentration/Time)
E. coli 200 ppm / 3 min (99.999%) 400 ppm / 5 min (99.9%) 600 ppm / 10 min (99%)
S. aureus 200 ppm / 3 min (99.999%) 400 ppm / 5 min (99.9%) 800 ppm / 10 min (99%)
C. albicans 400 ppm / 1 min (99.99%) 600 ppm / 2 min (99.9%) Not effective at ≤1,000 ppm

Sources:

Regulatory and Application Scope

Compound EPA Registration Key Applications Limitations
This compound 6836-67 Hospital disinfection, water treatment, electroplating Not for food-contact surfaces
BARDAC 2280 6836-53 Agriculture, algae control Limited hard water tolerance
Barquat MB50 6836-52 Odor control, low-risk surfaces Low fungal efficacy
Spectradyne N/A Medical device sterilization Not compatible with organic soils

Sources:

Performance Advantages of this compound

  • Superior hard water tolerance : Functions effectively at 800–1,100 ppm hardness, outperforming single-chain QUATs like Barquat MB50, which fail above 500 ppm .
  • Rapid action : Achieves 99.99% fungal kill in 1 minute at 400 ppm, whereas dual-chain BARDAC 2280 requires 600 ppm for 2 minutes .
  • Cost-effectiveness : Composite formulation reduces required active ingredient by 50% compared to single-chain alternatives .

Q & A

Q. What standardized protocols exist for evaluating the antimicrobial efficacy of BARDAC 208M in laboratory settings?

  • Methodological Answer: Standard protocols involve log reduction assays to quantify biocidal activity, measuring the decrease in infectivity titers (e.g., ≥6.3 log reduction for caliciviruses under 2% concentration ). Key variables include disinfectant concentration (e.g., 5% for MNV strain), contact time (e.g., 20 minutes), temperature (4°C–37°C), and test matrices (e.g., viral suspensions in specific media). Controls should include untreated viral samples and validated cell culture systems to confirm inactivation .

Q. How does contact time influence the biocidal performance of this compound against caliciviruses?

  • Methodological Answer: Contact time is optimized through time-kill studies. For example, this compound achieves ≥6.3 log reduction for MNV at 25°C after 20 minutes but <1 log reduction under shorter durations . Researchers should perform dose-response curves at intervals (e.g., 2, 10, 20 minutes) and use regression models to determine time-dependent efficacy thresholds. Parallel testing across viral strains (e.g., FeCV, SMSV) is critical to account for variability .

Q. What are the recommended concentrations of this compound for effective disinfection in experimental settings?

  • Methodological Answer: Concentration-efficacy relationships are strain-specific. For MNV, 5% this compound achieves full inactivation, while lower concentrations may require longer exposure . Researchers must validate concentrations using in vitro infectivity assays and consider matrix effects (e.g., organic load interference). Comparative studies with other quaternary ammonium compounds (e.g., BARQUAT MB-80) can contextualize performance .

Advanced Research Questions

Q. How can researchers resolve contradictions in this compound’s efficacy data across viral strains (e.g., MNV vs. FeCV)?

  • Methodological Answer: Contradictions arise from viral structural differences (e.g., capsid stability) and experimental variables (e.g., temperature, organic matter). To address this:
  • Conduct comparative inactivation studies under standardized conditions, controlling for pH, temperature, and viral load .
  • Use advanced analytics like cryo-electron microscopy to assess structural damage post-treatment .
  • Apply multivariate regression to isolate factors driving efficacy gaps .

Q. What experimental approaches are used to analyze interactions between this compound and organic load in disinfection studies?

  • Methodological Answer: Organic interference is tested by spiking viral suspensions with proteins or serum. For example:
  • Design experiments with incremental organic load (0–10% fetal bovine serum) to quantify its impact on log reduction .
  • Use fluorescence-based assays to track this compound’s binding efficiency in complex matrices .
  • Pair results with spectroscopic data (e.g., FTIR) to identify molecular interactions affecting biocidal activity .

Q. What methodologies assess the long-term stability of this compound under varying environmental conditions?

  • Methodological Answer: Stability studies involve:
  • Accelerated aging tests (e.g., 40°C/75% relative humidity for 6 months) with periodic HPLC analysis to monitor active ingredient degradation .
  • Real-time stability trials in application-relevant matrices (e.g., electroplating solutions) to assess pH and temperature effects .
  • Synchrotron-based X-ray diffraction to detect crystallinity changes impacting shelf life .

Methodological Considerations

  • Data Analysis: Use ANOVA or mixed-effects models to account for variability in multi-strain studies .
  • Experimental Design: Include negative/positive controls and blinded assessments to minimize bias .
  • Gaps in Literature: Limited data on this compound’s efficacy against non-enveloped RNA viruses beyond caliciviruses; further studies needed on resistance mechanisms .

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